molecular formula C11H12N2O6 B2912216 Diethyl 5-nitropyridine-2,3-dicarboxylate CAS No. 168901-40-4

Diethyl 5-nitropyridine-2,3-dicarboxylate

Cat. No. B2912216
Key on ui cas rn: 168901-40-4
M. Wt: 268.225
InChI Key: ISSFGBFTXWFEOJ-UHFFFAOYSA-N
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Patent
US05959116

Procedure details

88.8 g (0.648 mol) of phosphorus trichloride were added in the course of 30 minutes while stirring at 25° C. to a mixture of 92 g (0.324 mol) of the above N-oxide and 300 ml of 1,2-dichloroethane. After stirring at 25° C. for 12 hours, the reaction mixture was concentrated in vacuo, the residue was taken up again in methylene chloride and the solution was poured into 2.5 l of ice-water. After phase separation, the aqueous phase was extracted with methylene chloride. The organic extract was washed with water, saturated sodium hydrogencarbonate and sodium chloride solution, dried over magnesium sulfate and filtered off with suction through neutral alumina and silica gel. After concentrating, 58.2 g (67% of theory) of the title compound were obtained as a yellowish syrup.
Quantity
88.8 g
Type
reactant
Reaction Step One
Name
N-oxide
Quantity
92 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)Cl.[N+:5]([C:8]1[CH:9]=[C:10]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N+:12]([O-])[CH:13]=1)([O-:7])=[O:6]>ClCCCl>[N+:5]([C:8]1[CH:9]=[C:10]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:11]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[N:12][CH:13]=1)([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
88.8 g
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Two
Name
N-oxide
Quantity
92 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=[N+](C1)[O-])C(=O)OCC)C(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at 25° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the solution was poured into 2.5 l of ice-water
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water, saturated sodium hydrogencarbonate and sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered off with suction through neutral alumina and silica gel
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=NC1)C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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